molecular formula C15H11F3N4O5S B609429 Navocaftor CAS No. 2159103-66-7

Navocaftor

Cat. No.: B609429
CAS No.: 2159103-66-7
M. Wt: 416.3 g/mol
InChI Key: WOXOLLSAICIZNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Navocaftor is a small molecule drug that functions as a cystic fibrosis transmembrane conductance regulator (CFTR) modulator. It is primarily used in the treatment of cystic fibrosis, a genetic disorder that affects the lungs and digestive system. This compound was initially developed by AbbVie, Inc. and is currently in Phase 1 of clinical trials .

Scientific Research Applications

Navocaftor has several scientific research applications, including:

Mechanism of Action

Navocaftor acts as a cystic fibrosis transmembrane regulator (CFTR) modulator . It helps the CFTR protein function closer to normal, which is crucial for patients with cystic fibrosis who have specific genetic mutations .

Safety and Hazards

Navocaftor is intended for research use only and is not for human or veterinary use . In case of exposure, appropriate measures should be taken, such as rinsing the skin or eyes with water, moving to fresh air in case of inhalation, and seeking medical attention .

Future Directions

Navocaftor is currently being studied for its safety and effectiveness in combination with other CFTR modulators like Galicaftor and ABBV-576 for the treatment of cystic fibrosis . These studies aim to assess the pharmacokinetics of the combination therapy and its potential for CYP3A induction in healthy volunteers .

Preparation Methods

Synthetic Routes and Reaction Conditions

Navocaftor is synthesized through a series of chemical reactions involving various reagents and conditionsSpecific details about the synthetic route and reaction conditions are proprietary and not publicly disclosed .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple steps such as reaction, purification, and quality control to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Navocaftor undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired reaction .

Major Products Formed

The major products formed from the reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

Comparison with Similar Compounds

Navocaftor is unique compared to other CFTR modulators due to its specific mechanism of action and chemical structure. Similar compounds include:

This compound stands out due to its specific targeting of the CFTR protein and its potential for use in combination therapies to enhance efficacy and reduce symptoms in cystic fibrosis patients.

Properties

IUPAC Name

[5-[3-amino-5-[4-(trifluoromethoxy)phenyl]sulfonylpyridin-2-yl]-1,3,4-oxadiazol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N4O5S/c16-15(17,18)27-8-1-3-9(4-2-8)28(24,25)10-5-11(19)13(20-6-10)14-22-21-12(7-23)26-14/h1-6,23H,7,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXOLLSAICIZNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)C2=CC(=C(N=C2)C3=NN=C(O3)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2159103-66-7
Record name Navocaftor [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2159103667
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NAVOCAFTOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2F2XU189O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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